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molecular formula C9H11ClFN3O B8648176 1-(3-Chloro-4-fluorophenyl)-N,N-dimethylhydrazine-1-carboxamide CAS No. 58038-06-5

1-(3-Chloro-4-fluorophenyl)-N,N-dimethylhydrazine-1-carboxamide

Cat. No. B8648176
M. Wt: 231.65 g/mol
InChI Key: AGHBSRJFTZZECI-UHFFFAOYSA-N
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Patent
US04108399

Procedure details

To a solution of 10 grams of 4,4-dimethyl-2-(3-chloro-4-fluorophenyl)semicarbazide in 200 milliliters of benzene was added 8.1 grams of m-trifluoromethylacetophenone. This mixture was stirred and heated at reflux for 18 hours. The solvent was removed and the residue purified by silica chromatography to give 13 grams (75.1 yield) of 2-trifluoromethylacetophenone, 4,4-dimethyl-2-(3-chloro-4-fluorophenyl) semicarbazone as an amber syrup.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CN(C)C(=[O:14])N(C1C=CC(F)=C(Cl)C=1)N.[F:16][C:17]([F:28])([F:27])[C:18]1C=C(C(=O)C)C=C[CH:23]=1.[CH:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1>>[F:16][C:17]([F:28])([F:27])[CH2:18][C:23]([C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)=[O:14]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CN(C(N(N)C1=CC(=C(C=C1)F)Cl)=O)C
Name
Quantity
8.1 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)C(C)=O)(F)F
Name
Quantity
200 mL
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
This mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue purified by silica chromatography

Outcomes

Product
Name
Type
product
Smiles
FC(CC(=O)C1=CC=CC=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 13 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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